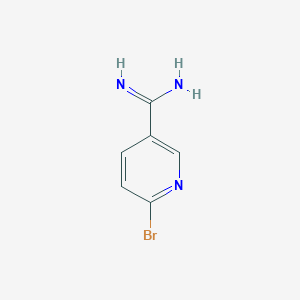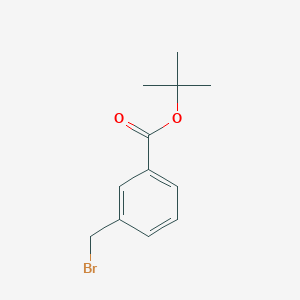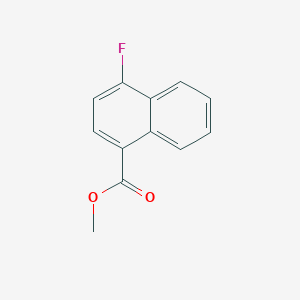
2,4,4',6-Tetrabromodiphenyl ether
説明
2,4,4’,6-Tetrabromodiphenyl ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products .
Synthesis Analysis
The synthesis of 2,4,4’,6-Tetrabromodiphenyl ether involves the use of SiO2-Zr2 and 2,4-dibromophenol. These are mixed and ground for 12 minutes. The product is then separated by silica gel column chromatography using n-pentane as eluent .Molecular Structure Analysis
The molecular formula of 2,4,4’,6-Tetrabromodiphenyl ether is C12H6Br4O. It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da .Chemical Reactions Analysis
The degradation of 2,4,4’,6-Tetrabromodiphenyl ether involves a stepwise degradation pathway to generate the final diphenyl ether product . The reaction mechanism identified the role of the alcohol-based sacrificial reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,4’,6-Tetrabromodiphenyl ether include a molecular formula of CHBrO, an average mass of 485.791 Da, and a monoisotopic mass of 481.715179 Da .科学的研究の応用
1. Human Health Hazard and Dose-Response Assessments The U.S. EPA has conducted peer reviews of the scientific basis supporting human health hazard and dose-response assessments of polybrominated diphenyl ethers (PBDEs), including 2,4,4’,6-Tetrabromodiphenyl ether (tetraBDE or BDE-47). These assessments are crucial for understanding the potential risks associated with exposure to these compounds .
Thermodynamic Property Data
The NIST ThermoData Engine provides critically evaluated thermodynamic property data for pure compounds, including 2,4,4’,6-Tetrabromodiphenyl ether. This data is essential for various applications in chemical engineering and environmental sciences .
Water Pollutant Removal
Research has compared the effectiveness of photocatalytic reaction (PCR) and photolysis (PL) for the degradation of 2,4,4’,6-Tetrabromodiphenyl ether (BDE-47), a major water pollutant. The removal of such pollutants is vital for water treatment and environmental protection .
Enhanced Debromination Techniques
New techniques like zero-valent zinc coupled with ascorbic acid (ZVZ/AA) have been developed to debrominate BDE-47, converting it to less- or non-toxic forms. This is significant for detoxifying environmental contaminants .
Solubilization and Reductive Degradation
Studies have focused on the enhanced solubilization and reductive degradation of BDE-47 due to its high environmental abundance, ecological toxicity, and bioaccumulation. Understanding these processes can help mitigate the environmental impact of PBDEs .
Modulation of Intracellular miRNA Profile
Research has shown that BDE-47 can modulate the intracellular miRNA profile and sEV biogenesis in THP-1 macrophages, exacerbating the LPS-induced pro-inflammatory response. This highlights the compound’s influence on cellular processes and immune responses .
作用機序
Target of Action
2,4,4’,6-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the immune system and the nervous system . It has been found to impair macrophage and basophil activities . It also affects the visual system, disrupting retinal metabolism and related biological processes .
Mode of Action
BDE-47 interacts with its targets by modulating the intracellular expression of microRNAs (miRNAs). These miRNAs are involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . BDE-47 can also interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
BDE-47 affects several biochemical pathways. It modulates the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also disrupts retinal metabolism, affecting eye morphogenesis and visual perception .
Pharmacokinetics
It is known that bde-47 is lipophilic and bioaccumulative . This means it can accumulate in fatty tissues over time, potentially leading to long-term effects.
Result of Action
The molecular and cellular effects of BDE-47’s action include the modulation of intracellular miRNA profiles and the biogenesis of sEVs . It also disrupts retina morphologies and related gene expressions . In addition, BDE-47 can induce physiological toxicity to organisms even at low concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of other pollutants, such as lead (Pb), can alter the effects of BDE-47 . The temperature and pH of the environment can also affect the degradation rate of BDE-47 .
Safety and Hazards
特性
IUPAC Name |
1,3,5-tribromo-2-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCNKMFFUGBFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879895 | |
| Record name | BDE-75 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4',6-Tetrabromodiphenyl ether | |
CAS RN |
189084-63-7 | |
| Record name | 2,4,4',6-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-75 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tribromo-2-(4-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,4',6-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4E313N2AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
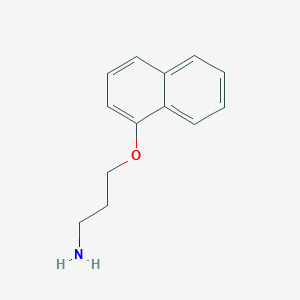
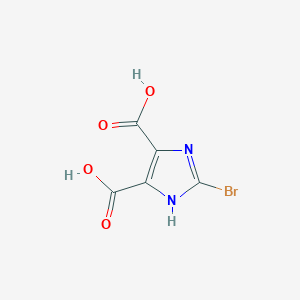
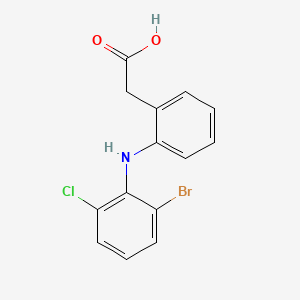
![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)
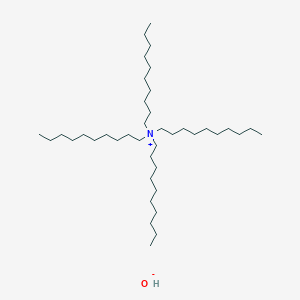
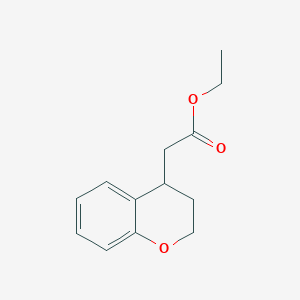

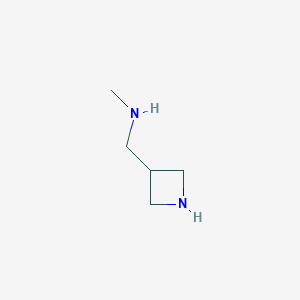

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
